BenchChemオンラインストアへようこそ!

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a fully synthetic, achiral small molecule (C₁₆H₂₁N₃O₃S; MW 335.4 g·mol⁻¹) belonging to the 2,5-disubstituted-1,3,4-thiadiazole class. It incorporates a 4-(4-methoxyphenoxy)butanamide side chain attached to the thiadiazole ring via an amide bond.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 459418-37-2
Cat. No. B2606023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
CAS459418-37-2
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC
InChIInChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)5-4-10-22-13-8-6-12(21-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20)
InChIKeyQWVWHBWSZQGZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide (CAS 459418-37-2): Procurement–Grade Baseline for a Structurally Differentiated 1,3,4-Thiadiazole Butanamide


N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a fully synthetic, achiral small molecule (C₁₆H₂₁N₃O₃S; MW 335.4 g·mol⁻¹) belonging to the 2,5-disubstituted-1,3,4-thiadiazole class . It incorporates a 4-(4-methoxyphenoxy)butanamide side chain attached to the thiadiazole ring via an amide bond. As of the most recent search date, no primary research articles, patent examples, or curated bioassay records (PubChem, ChEMBL, BindingDB) disclose experimental biological data for this specific CAS number. Consequently, its baseline is defined by its structural attributes and predicted physicochemical properties rather than by a confirmed mechanism of action .

Why Generic Substitution Fails for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide: Structural Uniqueness Precludes Off-the-Shelf Interchangeability


The target compound occupies a unique position within the 1,3,4-thiadiazol-2-yl butanamide chemical space. Its specific combination of (i) a 5-isopropyl substituent on the thiadiazole ring, (ii) a four-carbon butanamide linker, and (iii) a terminal 4-methoxyphenoxy motif is not replicated in any commercially available analog with disclosed biological activity . The isopropyl group on the thiadiazole ring is sterically smaller and electronically distinct from the tert-butyl or unsubstituted variants found in the closest BindingDB‑listed comparators [1], while the 4-methoxyphenoxy terminus contrasts with the chloro‑, dichloro‑, or simple phenyl‑terminated analogs stocked by ChemDiv and ChemBridge . These structural differences dictate altered lipophilicity, hydrogen‑bonding capacity, and potential target‑binding topology. In the absence of head‑to‑head assay data, substituting any generic 1,3,4-thiadiazole butanamide for this compound risks introducing uncharacterized off‑target profiles, altered metabolic stability, and divergent structure‑activity relationships (SAR) that can mislead hit‑to‑lead campaigns .

Product-Specific Quantitative Evidence Guide: N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide


Evidence Item 1: Predicted Physicochemical Property Divergence from the Closest tert-Butyl Analog

The target compound's predicted logP (ACD/Labs Percepta) is 2.88, compared to a predicted logP of 3.55 for the tert-butyl analog N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide [1]. The lower logP of the target compound, driven by the isopropyl substitution and the methoxyphenoxy ether, suggests improved aqueous solubility and potentially reduced off-target binding to hydrophobic protein pockets relative to the bulkier tert-butyl congener .

Physicochemical profiling Lipophilicity Drug-likeness

Evidence Item 2: GLS1 Pharmacophore Alignment vs. Reference GLS1 Inhibitor Scaffold (Class-Level Inference)

The 1,3,4-thiadiazole-2-yl amide core of the target compound is a recognized pharmacophore for GLS1 inhibition, as demonstrated by the potent GLS1 inhibitors disclosed in patent WO 2015/181539 A1 (AstraZeneca/Cancer Research Technology) [1]. In that patent, 1,3,4-thiadiazole derivatives bearing butanoic acid-derived linkers (e.g., compound examples with IC₅₀ values in the low nanomolar range in GLS enzyme potency assays) define the key scaffold features. The target compound retains the critical thiadiazole-amide-linker triad but substitutes the patent's amino acid/heteroaryl appendage with a 4-methoxyphenoxy group. This substitution creates a distinct vector for chemical expansion while preserving the core GLS1 recognition motif [1].

Glutaminase 1 (GLS1) Cancer metabolism Pharmacophore mapping

Evidence Item 3: Absence of Detectable GSK3β Activity vs. Weakly Active tert-Butyl Analog

The closest structurally characterized analog, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, exhibits an EC₅₀ > 300 µM against human glycogen synthase kinase-3 beta (GSK3β) in a high-throughput screening format, indicating essentially no inhibition [1]. Given the steric and electronic similarity of the thiadiazole cores, it is plausible that the target compound would likewise be devoid of meaningful GSK3β activity. This contrasts with certain 1,3,4-thiadiazole derivatives that have been reported as kinase inhibitors (e.g., c‑Src/Abl, GSK3) and suggests a cleaner background profile for programs seeking to avoid kinase‑mediated off‑target effects [1][2].

Kinase selectivity GSK3β Counter-screening

Evidence Item 4: Unique Hydrogen-Bond Acceptor/Donor Profile vs. Common Butanamide Congeners

The target compound presents 6 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site (predicted), compared to 4 acceptors/1 donor for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and 5 acceptors/1 donor for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide [1]. The additional H‑bond acceptors arise from the 4‑methoxyphenoxy ether, which introduces two extra oxygen lone-pair donors absent in the halogen- and methoxy‑benzamide comparators. This expanded H‑bonding capacity may translate into distinct protein‑ligand interaction patterns, particularly in binding pockets that reward multiple polar contacts .

Molecular recognition Hydrogen bonding Scaffold diversity

Best Research and Industrial Application Scenarios for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide


GLS1-Focused Hit-to-Lead Campaigns in Cancer Metabolism

The target compound's thiadiazole-amide-linker architecture aligns with the core pharmacophore of potent GLS1 inhibitors described in WO 2015/181539 A1 . Its unique 4-methoxyphenoxy terminus provides an underexplored chemical vector for structure-activity relationship expansion. Medicinal chemistry teams can use this compound as a starting scaffold to probe substitution effects on GLS1 potency, selectivity, and cellular pharmacokinetics, with the goal of developing next-generation glutaminase antagonists for oncology indications.

Phenotypic Screening Libraries Requiring Scaffold Diversity

With a predicted logP of 2.88 and a molecular weight of 335.4 g·mol⁻¹, the compound resides in favorable drug-like chemical space . Its combination of a thiadiazole heterocycle, a flexible butanamide linker, and a methoxyphenoxy terminus is underrepresented in commercial screening collections. Incorporating this compound into diversity-oriented or target-agnostic phenotypic screens can increase the probability of identifying hits with novel mechanisms of action, particularly in assays where metabolic or anti-proliferative endpoints are measured.

Selectivity Profiling Panels for Kinase and Metabolic Enzyme Counter-Screens

Based on the weak activity (EC₅₀ > 300 µM) of the closest analog against GSK3β and the reported target landscape of 1,3,4-thiadiazoles (which includes carbonic anhydrase, cyclooxygenase, and metalloproteinases) [1], the target compound is a candidate for inclusion in selectivity panels. Its predicted inactivity against GSK3β and its distinct H‑bonding profile relative to halogenated or benzamide analogs make it a useful control compound for distinguishing target‑specific effects from scaffold‑driven promiscuity.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The compound's 6 hydrogen-bond acceptor sites and 1 donor enhance its potential to engage polar protein pockets, a desirable trait for fragment elaboration. Its moderate molecular weight and predicted aqueous solubility (logS estimated from logP) support its use in fragment screening by X‑ray crystallography, surface plasmon resonance (SPR), or ligand‑observed NMR. The methoxyphenoxy group serves as a tractable handle for further synthetic modification, enabling rapid exploration of vector space in structure‑guided optimization.

Quote Request

Request a Quote for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.